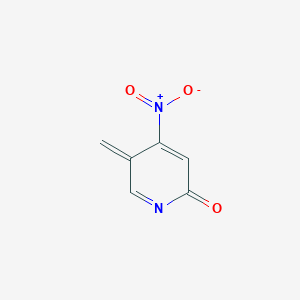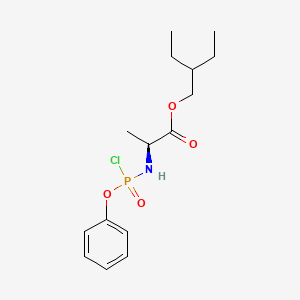
5-Methylidene-4-nitropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidene-4-nitropyridin-2-one is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methylidene group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-nitropyridin-2-one typically involves the nitration of 5-methylidene-2-pyridone. One common method includes the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure . Another approach involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-4-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the hydrazinolysis of 5-nitropyridin-2-one derivatives.
Potassium Hydroxide in Methanol: Used for the synthesis of 4-amino-5-methyl-2(1H)-pyridone.
Platinum Catalyst: Used for the hydrogenation of nitro groups.
Major Products Formed
(1H-Pyrazol-3-yl)acetohydrazide: Formed from the reaction with hydrazine hydrate.
2-(1H-Pyrazol-3-yl)propionohydrazide: Another product formed under similar conditions.
Scientific Research Applications
5-Methylidene-4-nitropyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylidene-4-nitropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo recyclization reactions to form pyrazole derivatives, which may exhibit biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form various derivatives suggests its potential for diverse applications.
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-one: A closely related compound with similar chemical properties.
4-Methyl-5-nitropyridin-2-one: Another derivative with a methyl group at the 4-position.
5-Methyl-4-nitropyridin-2-one: Similar in structure but lacks the methylidene group.
Uniqueness
5-Methylidene-4-nitropyridin-2-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-methylidene-4-nitropyridin-2-one |
InChI |
InChI=1S/C6H4N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H2 |
InChI Key |
MEIZJIQDYXRLGL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



carboh ydrazide](/img/structure/B12345448.png)
![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)
![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)
